

Stereospecific Synthesis of L-Psicose: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L*-Psicose

Cat. No.: B7949172

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereospecific synthesis of **L-psicose**, a rare sugar with significant potential in the pharmaceutical and food industries. **L-psicose**, the C-3 epimer of L-fructose, and its derivatives are valuable chiral building blocks.^{[1][2]} The protocols outlined below focus on enzymatic and chemo-enzymatic methods, which offer high stereoselectivity and yields under mild reaction conditions.

Introduction

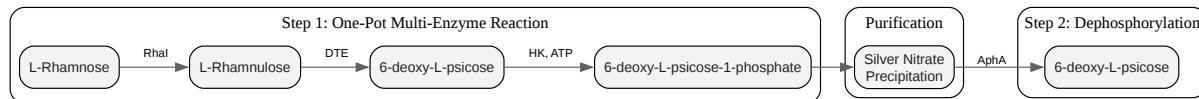
L-psicose is a rare monosaccharide that has garnered interest for its potential applications in drug development and as a low-calorie sweetener.^[1] Its synthesis, however, presents challenges in controlling stereochemistry. This document details robust and reproducible methods for the stereospecific synthesis of **L-psicose** and its derivatives, providing researchers with the necessary information to produce these valuable compounds in a laboratory setting.

Quantitative Data Summary

The following table summarizes the quantitative data from key stereospecific synthesis methods for **L-psicose** and its derivatives, allowing for easy comparison of their efficiencies.

Synthesis Method	Starting Material	Key Enzymes/ Catalysts	Product	Yield (%)	Product Concentration (g/L)	Reference
Two-Step Enzymatic Synthesis	L- Rhamnose	L- rhamnose isomerase (Rhal), D- tagatose 3- epimerase (DTE), Fructose kinase (HK), Acid phosphatase (AphA)	6-deoxy-L- psicose	81	Not specified	[3][4]
One-Pot Aldolase-Based Synthesis (in vitro)	L- Glyceraldehyde	Tagatose 1,6- diphosphat e aldolase (TagA), Fructose-1- phosphatase (YqaB)	L-Psicose	>50*	0.378	[5]
Microbial Fermentation	L- Glyceraldehyde	Engineered Corynebacterium glutamicum expressing TagA and Yqab	L-Psicose	Not specified	2.3	[5]
Microbial Oxidation	Allitol	Gluconobacter	L-Psicose	Not specified	Not specified	[6]

frateurii


IFO 3254

* Percentage of **L-psicose** in total ketoses was greater than 50%.

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of 6-deoxy-L-psicose

This protocol describes a highly efficient chemo-enzymatic method to synthesize 6-deoxy-L-psicose from L-rhamnose.^{[3][4]} The process involves an isomerization-epimerization-phosphorylation cascade followed by dephosphorylation.

[Click to download full resolution via product page](#)

Caption: Workflow for the two-step enzymatic synthesis of 6-deoxy-L-psicose.

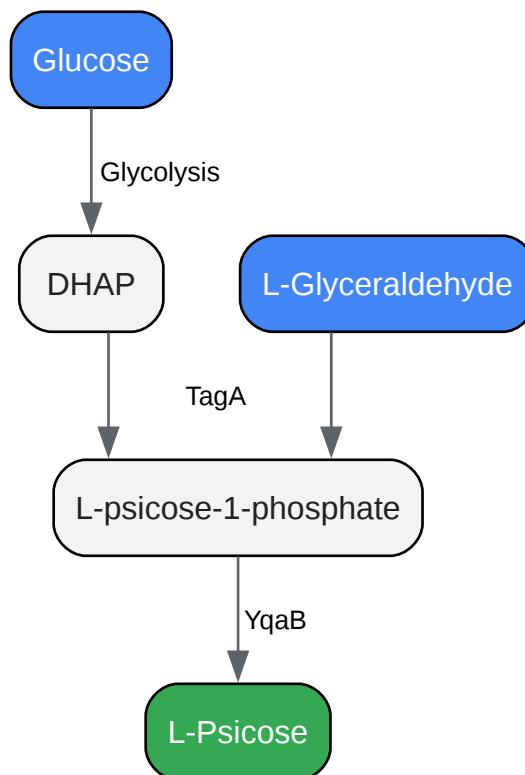
- L-rhamnose
- ATP (Adenosine triphosphate)
- L-rhamnose isomerase (Rhal)
- D-tagatose 3-epimerase (DTE)
- Fructose kinase from human (HK)
- Acid phosphatase (AphA)
- Sodium hydroxide (1 M)

- Hydrochloric acid (1 M)
- Silver nitrate
- Bio-Gel P-2 column

Step 1: One-Pot Multi-Enzyme Synthesis of 6-deoxy-**L-psicose** 1-phosphate[3][4]

- Prepare a 400 mL reaction solution containing 20 mM L-rhamnose.
- Add 1.25 equivalents of ATP to the solution.
- Add L-rhamnose isomerase (Rhal), D-tagatose 3-epimerase (DTE), and fructose kinase (HK) to the reaction mixture.
- Maintain the pH of the reaction at approximately 7.5 using 1 M sodium hydroxide.
- Incubate the reaction at 37°C for 48 hours with gentle shaking.
- Monitor the formation of 6-deoxy-**L-psicose** 1-phosphate.

Purification of 6-deoxy-**L-psicose** 1-phosphate[3][4]


- Separate the 6-deoxy-**L-psicose** 1-phosphate from the reaction mixture using a silver nitrate precipitation method.
- Alternatively, purify the product using a Bio-Gel P-2 column.

Step 2: Dephosphorylation[3][4]

- Dissolve the purified 6-deoxy-**L-psicose** 1-phosphate in water.
- Adjust the pH of the solution to 5.5 with 1 M HCl.
- Add acid phosphatase (AphA) to the solution to hydrolyze the phosphate group.
- The final product, 6-deoxy-**L-psicose**, can be obtained with a purity of 98.5% and an overall yield of 81% from L-rhamnose.[3]

Protocol 2: Biosynthesis of L-Psicose via Microbial Fermentation

This protocol utilizes an engineered strain of *Corynebacterium glutamicum* to produce **L-psicose** from L-glyceraldehyde and glucose.[5]

[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway for **L-psicose** in engineered *C. glutamicum*.

- Engineered *Corynebacterium glutamicum* strain SY14(pXFTY)
- Glucose
- L-glyceraldehyde
- Fermentation medium
- Construct the recombinant *C. glutamicum* strain expressing the genes for Tagatose 1,6-diphosphate aldolase (TagA) and Fructose-1-phosphatase (YqaB).[5]

- Optionally, delete the gene encoding Zn-dependent alcohol dehydrogenase (cgl0331) to prevent the conversion of L-glyceraldehyde to glycerol.[5]
- Culture the engineered strain in a suitable fermentation medium containing glucose as the primary carbon source.
- Induce the expression of the recombinant enzymes.
- Perform fed-batch cultivation, feeding L-glyceraldehyde to the culture.
- Monitor the production of **L-psicose** in the culture supernatant.
- Using this method, a final concentration of 2.3 g/L of **L-psicose** can be achieved.[5]

Conclusion

The protocols detailed in this document provide robust and stereospecific methods for the synthesis of **L-psicose** and its derivatives. The enzymatic and microbial fermentation approaches offer significant advantages in terms of selectivity and environmental impact over traditional chemical synthesis routes. These methods should enable researchers to produce sufficient quantities of these rare sugars for further investigation into their biological activities and potential applications in drug development and other industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. CAS 16354-64-6: L-psicose | CymitQuimica [cymitquimica.com]
- 3. Two-step enzymatic synthesis of 6-deoxy-L-psicose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-step enzymatic synthesis of 6-deoxy-L-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of L-Sorbose and L-Psicose Based on C—C Bond Formation Catalyzed by Aldolases in an Engineered *Corynebacterium glutamicum* Strain - PMC
[pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [Stereospecific Synthesis of L-Psicose: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7949172#stereospecific-synthesis-of-l-psicose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com